N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
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Overview
Description
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities This compound features a unique structure with two benzothiazole rings connected by a carbohydrazide linkage, and a fluorine atom at the 6-position of one of the benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:
Formation of 6-fluoro-1,3-benzothiazole-2-carbohydrazide: This intermediate can be synthesized by reacting 6-fluoro-1,3-benzothiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions.
Coupling Reaction: The intermediate is then coupled with 2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell growth.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazole derivatives: These compounds share the benzothiazole core structure and have been studied for similar biological activities.
Benzothiazole-2-carbohydrazide derivatives: Compounds with the carbohydrazide linkage are also known for their antimicrobial and anticancer properties.
Uniqueness
N’-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to its dual benzothiazole rings and the presence of a fluorine atom, which may enhance its biological activity and specificity compared to other benzothiazole derivatives. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDHFXCJQKSZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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